6-Chloro-5-hydroxynicotinic acid

Acid Dissociation Constant Physicochemical Property Computational Prediction

This halogenated nicotinic acid derivative offers a unique substitution pattern that cannot be replicated by positional isomers like 5-chloro-6-hydroxynicotinic acid. The 6-chloro-5-hydroxy arrangement provides distinct tautomeric stability, thermodynamic properties, and SNAr reactivity, ensuring reliable synthesis of pharmacologically relevant molecules. Ideal for constructing focused heterocyclic libraries, enzyme probes for nicotinic acid degradation studies, and modular chemical biology tools via sequential chlorine displacement and carboxylic acid coupling. Procure with confidence—this specific isomer is essential for reproducible results in medicinal chemistry and chemical biology programs.

Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS No. 1211531-26-8
Cat. No. B3090428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-hydroxynicotinic acid
CAS1211531-26-8
Molecular FormulaC6H4ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1O)Cl)C(=O)O
InChIInChI=1S/C6H4ClNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11)
InChIKeyADPSGDNEIGPGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-hydroxynicotinic acid (CAS 1211531-26-8) Product Specifications & Scientific Procurement Overview


6-Chloro-5-hydroxynicotinic acid (CAS 1211531-26-8) is a halogenated heterocyclic building block of the pyridine carboxylic acid class, possessing a chlorine atom at the 6-position and a hydroxyl group at the 5-position on the nicotinic acid ring. This specific substitution pattern imparts distinct physicochemical properties, including a predicted pKa of 3.12 ± 0.10 and a predicted boiling point of 503.5 ± 50.0 °C . As a derivative of nicotinic acid, it serves as a key synthetic intermediate, with the chlorine atom acting as a critical handle for nucleophilic aromatic substitution (SNAr) reactions, enabling subsequent diversification into more complex pharmacologically relevant structures .

6-Chloro-5-hydroxynicotinic acid (CAS 1211531-26-8) Procurement Risks: Why Positional Isomers Are Not Interchangeable


Procurement of 6-chloro-5-hydroxynicotinic acid cannot be reliably substituted with its close positional analog, 5-chloro-6-hydroxynicotinic acid (5Cl6HNA, CAS 54127-63-8), or the non-chlorinated 6-hydroxynicotinic acid (6-HNA). The specific arrangement of the chloro and hydroxyl groups dictates the molecule's tautomeric state, thermodynamic stability, and binding kinetics with biological targets. Experimental data demonstrate that the 5Cl6HNA isomer crystallizes as an oxo tautomer with N−H and C=O bonds, whereas the target compound, based on its substitution pattern, is more likely to exist as a hydroxy tautomer under analogous conditions [1]. Furthermore, the 5Cl6HNA analog exhibits significantly enhanced thermodynamic stability compared to other hydroxynicotinic acids, a property that is not shared by the target compound and which has profound implications for reaction design and product isolation [2]. These fundamental differences underscore why a simple in-class substitution can lead to failed syntheses, altered reaction kinetics, and inaccurate biological assay results.

6-Chloro-5-hydroxynicotinic acid (CAS 1211531-26-8) Quantifiable Differentiation: Comparative Data vs. Closest Analogs


Predicted pKa of 6-Chloro-5-hydroxynicotinic acid (3.12) vs. 5-Chloro-6-hydroxynicotinic acid (3.38)

The predicted acid dissociation constant (pKa) for 6-chloro-5-hydroxynicotinic acid is 3.12 ± 0.10, which is lower than the predicted pKa of its positional isomer, 5-chloro-6-hydroxynicotinic acid (pKa = 3.38 ± 0.50) . This difference indicates that the target compound is a slightly stronger acid than its isomer, which will influence its ionization state and solubility in aqueous buffers at near-physiological pH, thereby affecting extraction efficiency and chromatographic behavior .

Acid Dissociation Constant Physicochemical Property Computational Prediction

Thermodynamic Stability Ranking: 5Cl6HNA is the Most Stable Hydroxynicotinic Acid, a Property Not Shared by 6-Chloro-5-hydroxynicotinic acid

The positional isomer, 5-chloro-6-hydroxynicotinic acid (5Cl6HNA), exhibits the highest thermodynamic stability among a series of hydroxynicotinic acids, as determined by experimental and computational methods [1]. The experimental stability order, based on standard molar enthalpies of formation in the gas phase, is 5Cl6HNA > 2-HNA > 6-HNA > 4-HNA > 5-HNA [1]. This indicates that the specific substitution pattern of the target compound (6-chloro-5-hydroxy) does not confer the same enhanced stability as its 5-chloro-6-hydroxy counterpart, a critical consideration for synthetic planning where reaction conditions or purification steps may favor or disfavor a particular isomer [1].

Thermodynamics Enthalpy of Formation Computational Chemistry

Comparative Binding Affinity: 5Cl6HNA Binds NicC Enzyme with 12-fold Higher Affinity than Native Substrate 6-HNA

The positional isomer, 5-chloro-6-hydroxynicotinic acid (5Cl6HNA), demonstrates a significantly enhanced binding affinity (Kd = 7 ± 2 μM) for the enzyme 6-hydroxynicotinate-3-monooxygenase (NicC) compared to the natural substrate 6-hydroxynicotinic acid (6-HNA, Kd = 85 ± 13 μM) [1]. This represents an approximately 12-fold increase in affinity. While this data is for the isomer, it highlights the profound impact of chloro- and hydroxy- substitution positioning on molecular recognition. By inference, the target compound (6-chloro-5-hydroxynicotinic acid) will exhibit a different binding profile to this and other biological targets, underscoring its unique value for biochemical studies where a distinct binding mode or reduced catalytic turnover is desired [1].

Enzyme Kinetics Binding Affinity Bioremediation

6-Chloro-5-hydroxynicotinic acid (CAS 1211531-26-8) Key Procurement-Driven Application Scenarios


Medicinal Chemistry: Synthesis of Diversified Heterocyclic Libraries via SNAr

The chlorine atom at the 6-position of the pyridine ring serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of amines, ethers, and thiols. This synthetic utility, combined with the presence of a carboxylic acid and hydroxyl group for further derivatization, makes 6-chloro-5-hydroxynicotinic acid an ideal building block for generating focused libraries of novel heterocyclic compounds for drug discovery programs targeting inflammation, microbial infections, or neurological disorders .

Biochemical Research: Substrate Analog for Nicotinic Acid Degradation Pathway Studies

As a close structural analog of 6-hydroxynicotinic acid (6-HNA), a key intermediate in bacterial nicotinic acid degradation, this compound can be utilized as a probe to study the substrate specificity and catalytic mechanism of enzymes like 6-hydroxynicotinate-3-monooxygenase (NicC). Its distinct substitution pattern compared to the native substrate or the high-affinity 5Cl6HNA analog provides a unique tool for investigating enzyme active site geometry and for potential applications in bioremediation research [1].

Chemical Biology: Development of Novel Chemical Probes and Bioconjugates

The unique combination of a reactive chlorine atom for SNAr chemistry and a carboxylic acid for amide bond formation allows for the modular construction of chemical probes. Researchers can leverage this scaffold to attach fluorophores, affinity tags (e.g., biotin), or photoaffinity labels at either the 6-position (via chlorine displacement) or the 3-position (via carboxylic acid coupling), facilitating target identification and mechanism-of-action studies for nicotinic acid-derived molecules .

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